![molecular formula C20H18O2 B1213315 (4-Methoxyphenyl)diphenylmethanol CAS No. 847-83-6](/img/structure/B1213315.png)
(4-Methoxyphenyl)diphenylmethanol
Overview
Description
“(4-Methoxyphenyl)diphenylmethanol” is a chemical compound with the molecular formula C20H18O2 and a molecular weight of 290.3557 . It is also known by other names such as “(4-Methoxyphenyl)(diphenyl)methanol”, “Benzenemethanol, 4-methoxy-alpha,alpha-diphenyl-”, and "P-Methoxytrityl Alcohol" .
Synthesis Analysis
While specific synthesis methods for “(4-Methoxyphenyl)diphenylmethanol” were not found, general methods for the synthesis of phenols (which this compound is a derivative of) include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)diphenylmethanol” consists of a methoxyphenyl group attached to a diphenylmethanol group . The compound is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis
“(4-Methoxyphenyl)diphenylmethanol” has a molecular weight of 290.3557 and a LogP value of 4.03 . The compound is achiral .Scientific Research Applications
Organic Synthesis Intermediate
(4-Methoxyphenyl)diphenylmethanol: is commonly used as an intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of the methoxyphenyl group into target molecules, which can be pivotal in the development of new pharmaceuticals and complex organic materials .
Supramolecular Chemistry
The compound exhibits an unusual tetramer formation through a D[R] pattern of hydrogen bonds . This characteristic is significant in supramolecular chemistry, where the understanding of molecular self-assembly and hydrogen bonding can lead to the creation of novel materials with specific properties .
Photoreactive Protecting Groups
In photochemistry, (4-Methoxyphenyl)diphenylmethanol can serve as a photolabile protecting group. The methoxy group can be cleaved upon exposure to light, releasing the protected compound in a controlled manner. This application is particularly useful in the field of photolithography and the development of photoresists .
Medicinal Chemistry
The compound’s structure is closely related to trityl alcohol derivatives, which are explored for their potential medicinal properties. Its role as an intermediate in the synthesis of therapeutic agents makes it a valuable asset in drug discovery and development processes .
properties
IUPAC Name |
(4-methoxyphenyl)-diphenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRRRAKYYPJJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233710 | |
Record name | (4-Methoxyphenyl) diphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)diphenylmethanol | |
CAS RN |
847-83-6 | |
Record name | 4-Methoxy-α,α-diphenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxyphenyl) diphenylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 847-83-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Methoxyphenyl) diphenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxytrityl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-METHOXYPHENYL)DIPHENYLMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D117S0GBOT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is notable about the crystal structure of (4-Methoxyphenyl)diphenylmethanol?
A1: (4-Methoxyphenyl)diphenylmethanol forms unique crystal structures. It crystallizes with two independent molecules that interact through O-H…O hydrogen bonds. This interaction creates centrosymmetric tetramers. Within the tetramer, two molecules arrange in a cyclic R22(16) motif, while the remaining two molecules are pendant, resulting in a distinctive D33(11)[R22(16)] pattern [].
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